![molecular formula C15H12Cl2N2O2S B2787754 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-63-3](/img/structure/B2787754.png)
1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, commonly known as DBIM, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been synthesized using different methods and has been found to possess several biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves the reaction of 2,4-dichlorobenzylamine with methylsulfonyl chloride to form 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)benzene. This intermediate is then reacted with o-phenylenediamine to yield the final product, 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole.
Starting Materials
2,4-dichlorobenzylamine, methylsulfonyl chloride, o-phenylenediamine
Reaction
Step 1: 2,4-dichlorobenzylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)benzene., Step 2: The intermediate 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)benzene is then reacted with o-phenylenediamine in the presence of a catalyst such as palladium on carbon to yield the final product, 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole.
作用机制
The mechanism of action of DBIM is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes and proteins in the body. DBIM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DBIM has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
生化和生理效应
DBIM has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DBIM has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBIM has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DBIM has been found to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
DBIM has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, DBIM has been found to be relatively stable and can be stored for long periods of time. However, one limitation is that the mechanism of action of DBIM is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, DBIM has been found to be cytotoxic at high concentrations, which limits its use in certain experiments.
未来方向
There are several potential future directions for the research on DBIM. One direction is to further investigate its potential use as an anti-cancer agent, as it has been shown to possess activity against various cancer cell lines. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has been shown to possess activity against inflammatory mediators. Additionally, future research could investigate its potential use as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Finally, future research could investigate the development of new antibiotics based on the anti-bacterial properties of DBIM.
科学研究应用
DBIM has been extensively researched for its potential use in various scientific applications, including its use as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. DBIM has also been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-22(20,21)15-18-13-4-2-3-5-14(13)19(15)9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXPDHYZMJPJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methoxybenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2787672.png)
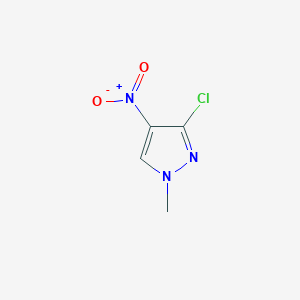
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B2787674.png)
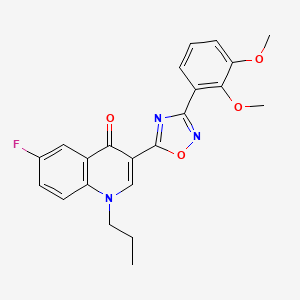
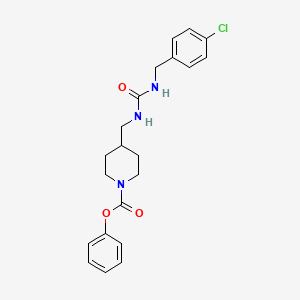

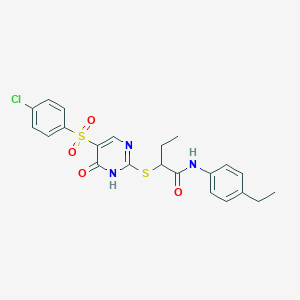
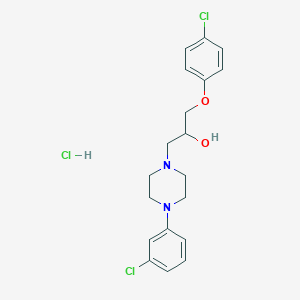
![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)
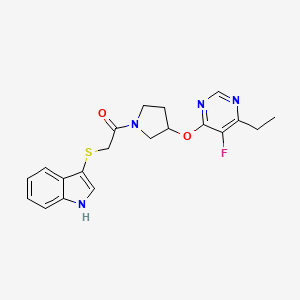
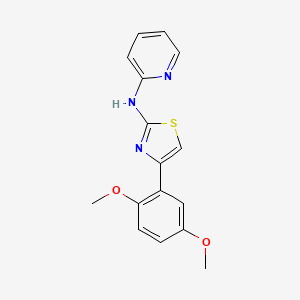
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)
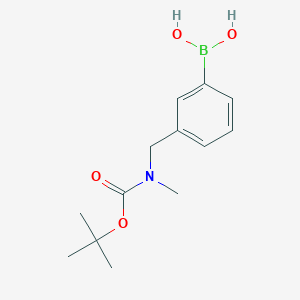
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2787694.png)